molecular formula C12H15N3O3 B7776574 Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate

Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate

Cat. No.: B7776574
M. Wt: 249.27 g/mol
InChI Key: SHKXNEUTLOOQKZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate is a chemical compound with the molecular formula C12H15N3O3. It is known for its unique structure, which includes an ethyl ester group, an amino group, and a benzoylhydrazino group attached to an acrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-benzoylhydrazino)acrylate typically involves the reaction of ethyl acrylate with benzoylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the benzoylhydrazine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl 3-amino-3-(2-benzoylhydrazino)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-benzoylhydrazino)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl (E)-3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(13)14-15-12(17)9-6-4-3-5-7-9/h3-8,14H,2,13H2,1H3,(H,15,17)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKXNEUTLOOQKZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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